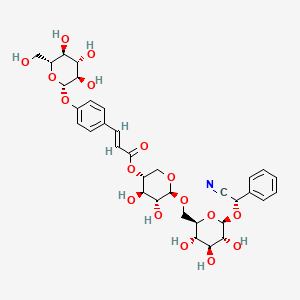
Anthemis glycoside B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthemis glycoside B is an anthemis glycoside that is found in the cyanogenic achenes of Anthemis altissima. It is an anthemis glycoside, an O-acyl carbohydrate, a disaccharide derivative and a nitrile. It derives from a trans-cinnamic acid.
科学研究应用
Chemical Properties and Structure
Anthemis glycoside B is characterized by its unique chemical structure, which includes a glucose moiety linked to a cyanogenic aglycone. This compound is part of a larger group of cyanogenic glycosides that can release hydrogen cyanide upon hydrolysis, which has significant implications for both plant defense mechanisms and potential human health effects. The structural complexity of this compound contributes to its biological activities and interactions within various biological systems.
Biological Activities
1. Antioxidant Properties:
Research indicates that this compound exhibits antioxidant activity, which is crucial for combating oxidative stress in biological systems. Antioxidants play a vital role in neutralizing free radicals, thereby preventing cellular damage and reducing the risk of chronic diseases such as cancer and cardiovascular disorders .
2. Antimicrobial Effects:
Several studies have highlighted the antimicrobial properties of this compound. Extracts containing this compound have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of metabolic pathways essential for microbial growth .
3. Anticancer Potential:
Emerging research suggests that this compound may possess anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and survival .
Agricultural Applications
1. Plant Defense Mechanism:
Cyanogenic glycosides like this compound serve as a defense mechanism for plants against herbivores and pathogens. The release of hydrogen cyanide upon tissue damage deters herbivory and can inhibit the growth of certain pathogens, making it an important factor in plant resilience .
2. Bio-pesticides:
Due to its natural origin and effectiveness against pests, there is ongoing research into utilizing this compound as a bio-pesticide. This application aligns with sustainable agricultural practices aimed at reducing chemical pesticide use while maintaining crop yields .
Case Studies
化学反应分析
Hydrolysis of β-Glycosidic Bonds
The core reaction of Anthemis glycoside B involves enzymatic or chemical cleavage of its glycosidic bond, releasing cyanogenic aglycone and sugar moieties.
Enzymatic Hydrolysis
-
β-Glucosidase-catalyzed cleavage : Plant-derived β-glucosidases hydrolyze the glycosidic bond under physiological conditions (pH 4.5–6.0, 25–37°C), producing α-hydroxynitrile aglycone and glucose-xylose disaccharide .
-
Tissue-specific localization : In intact plants, glycosides reside in vacuoles, separated from cytosolic β-glucosidases. Cellular damage initiates contact, triggering rapid hydrolysis .
Acid/Base Hydrolysis
-
Dilute acid (0.1 M HCl) : Hydrolyzes the glycosidic bond at 80°C within 1–2 hours, yielding aglycone and sugars .
-
Alkaline conditions (pH >10) : Slower hydrolysis due to competing ester saponification (see Section 3) .
Table 1: Glycosidic Bond Hydrolysis Conditions
| Condition | Temperature | Time | Products |
|---|---|---|---|
| β-Glucosidase (pH 5) | 37°C | Minutes | Aglycone + Disaccharide |
| 0.1 M HCl | 80°C | 1–2 hr | Aglycone + Disaccharide |
Degradation of α-Hydroxynitrile Aglycone
Post-hydrolysis, the α-hydroxynitrile aglycone undergoes spontaneous or enzyme-catalyzed decomposition:
Spontaneous Breakdown
-
pH-dependent stability :
Hydroxynitrile Lyase (HNL)-mediated Cleavage
-
Enzymatic acceleration : HNL in plant tissues catalyzes cyanohydrin dissociation, enhancing HCN release efficiency .
Reaction Pathway:
AglyconeH2Oα hydroxynitrileHNL pH 7HCN+Ketone
Ester Group Reactivity
The cinnamate ester in this compound undergoes hydrolysis under alkaline conditions:
Saponification
-
Products : Trans-cinnamic acid derivative and glycosylated xylose-glucose residue.
Table 2: Ester Hydrolysis vs. Glycosidic Cleavage
| Reaction | Conditions | Primary Target | Byproducts |
|---|---|---|---|
| Glycosidic cleavage | Acid/β-glucosidase | β-Glycosidic bond | Aglycone + Disaccharide |
| Ester saponification | Alkaline (pH 12) | Cinnamate ester | Cinnamic acid + Sugar |
Stability Under Environmental Conditions
This compound demonstrates pH- and temperature-dependent stability:
-
Thermal degradation : Decomposes above 150°C, releasing HCN and aromatic volatiles .
-
Photolysis : UV exposure (λ = 254 nm) induces nitrile oxidation, forming carboxylic acid derivatives .
Synthetic Modifications
While natural hydrolysis dominates its reactivity, synthetic derivatization includes:
-
Acetylation : Protects hydroxyl groups for structural studies (acetic anhydride/pyridine) .
-
Nitrile reduction : Catalytic hydrogenation (H₂/Pd) converts nitrile to amine, altering bioactivity .
Key Research Findings
-
Neuroprotective role : Hydrolysis metabolites (e.g., cinnamic acid derivatives) inhibit neuronal oxidative stress by reducing lactate dehydrogenase (LDH) and serotonin turnover .
-
Antioxidant synergy : Combined hydrolysis products (phenolic acids + sugars) exhibit superior radical scavenging vs. parent compound .
属性
分子式 |
C34H41NO17 |
|---|---|
分子量 |
735.7 g/mol |
IUPAC 名称 |
[(3R,4R,5R,6R)-6-[[(2R,3S,4S,5R,6R)-6-[(S)-cyano(phenyl)methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxyoxan-3-yl] (E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate |
InChI |
InChI=1S/C34H41NO17/c35-12-19(17-4-2-1-3-5-17)50-34-31(45)28(42)25(39)22(52-34)15-47-32-29(43)26(40)21(14-46-32)49-23(37)11-8-16-6-9-18(10-7-16)48-33-30(44)27(41)24(38)20(13-36)51-33/h1-11,19-22,24-34,36,38-45H,13-15H2/b11-8+/t19-,20-,21-,22-,24-,25-,26+,27+,28+,29-,30-,31-,32+,33-,34-/m1/s1 |
InChI 键 |
HIRMPNNQGZEXOM-ZXSTXTMUSA-N |
手性 SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H](C#N)C3=CC=CC=C3)O)O)O)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
规范 SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C#N)C3=CC=CC=C3)O)O)O)O)O)OC(=O)C=CC4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















